molecular formula C18H29N3O6 B065191 Carbamic acid, dimethyl-, 2-((hexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1) CAS No. 169128-37-4

Carbamic acid, dimethyl-, 2-((hexylmethylamino)methyl)-3-pyridinyl ester, ethanedioate (1:1)

货号 B065191
CAS 编号: 169128-37-4
分子量: 383.4 g/mol
InChI 键: NTYCZHLYHRDHOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HMBD-001 is a novel chemical compound that has been synthesized in recent years. It belongs to the class of pyridine derivatives and has a unique chemical structure that makes it an attractive candidate for various scientific research applications. HMBD-001 has been found to have potential therapeutic effects in the treatment of various diseases, including cancer and Alzheimer's disease. Its mechanism of action and biochemical effects are still being studied, but it has shown promising results in preclinical studies.

作用机制

The mechanism of action of HMBD-001 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. HMBD-001 has been found to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. It has also been found to inhibit the activity of the mTOR signaling pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and physiological effects:
HMBD-001 has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of protein synthesis. It has also been found to have anti-inflammatory effects and to modulate the immune response. HMBD-001 has been shown to cross the blood-brain barrier and to have potential therapeutic effects in the treatment of Alzheimer's disease.

实验室实验的优点和局限性

HMBD-001 has several advantages for lab experiments, including its unique chemical structure, its potential therapeutic effects, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its high cost, its limited availability, and the need for further research to fully understand its mechanism of action and potential side effects.

未来方向

There are several future directions for research on HMBD-001, including the development of new compounds based on its chemical structure, the investigation of its potential therapeutic effects in other diseases, and the further elucidation of its mechanism of action. Other future directions include the optimization of its synthesis method, the investigation of its potential side effects, and the development of new methods for its delivery and administration.
In conclusion, HMBD-001 is a novel chemical compound with potential applications in various scientific research fields. Its unique chemical structure, potential therapeutic effects, and ability to cross the blood-brain barrier make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action, potential side effects, and optimal use in lab experiments and clinical settings.

合成方法

The synthesis of HMBD-001 involves several steps, starting with the reaction of 2-chloromethyl-3-pyridinecarboxylic acid with hexylmethylamine to form the intermediate compound. This is followed by the reaction of the intermediate with dimethylcarbamoyl chloride to form HMBD-001. The final product is obtained by reacting HMBD-001 with ethanedioate.

科学研究应用

HMBD-001 has shown potential applications in various scientific research fields, including cancer research, Alzheimer's disease research, and drug discovery. In cancer research, HMBD-001 has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, HMBD-001 has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. HMBD-001 has also been used in drug discovery to develop new compounds with potential therapeutic effects.

属性

CAS 编号

169128-37-4

分子式

C18H29N3O6

分子量

383.4 g/mol

IUPAC 名称

[2-[[hexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid

InChI

InChI=1S/C16H27N3O2.C2H2O4/c1-5-6-7-8-12-19(4)13-14-15(10-9-11-17-14)21-16(20)18(2)3;3-1(4)2(5)6/h9-11H,5-8,12-13H2,1-4H3;(H,3,4)(H,5,6)

InChI 键

NTYCZHLYHRDHOO-UHFFFAOYSA-N

SMILES

CCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O

规范 SMILES

CCCCCCN(C)CC1=C(C=CC=N1)OC(=O)N(C)C.C(=O)(C(=O)O)O

其他 CAS 编号

169128-37-4

同义词

2-((Hexylmethylamino)methyl)-3-pyridinyl dimethylcarbamate ethanedioat e (1:1)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。